2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIPYGKMVZPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(C1=O)CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one (C₁₁H₂₀N₂O, MW 196.29 g/mol) features a spiro[4.5]decane skeleton with two nitrogen atoms at positions 2 and 7, and an isopropyl group at the 2-position. The spirocyclic structure imposes significant synthetic challenges due to:
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Steric hindrance from the isopropyl substituent.
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Regioselectivity requirements during ring formation.
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Thermodynamic stability of intermediate enamines or lactams.
Primary Synthesis Pathways
Cyclocondensation of Bifunctional Precursors
A widely cited method involves the cyclocondensation of a γ-lactam derivative with an isopropylamine-containing precursor. For example:
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Step 1 : Reaction of 4-piperidone with isopropylamine under reflux in toluene forms a secondary amine intermediate.
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Step 2 : Intramolecular cyclization using a dehydrating agent (e.g., POCl₃) generates the spirocyclic core.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Toluene or DMF |
| Catalyst | POCl₃ or PCl₅ |
| Yield | 45–62% |
This method’s limitation lies in moderate yields due to competing oligomerization side reactions.
Reductive Amination Strategy
An alternative approach employs reductive amination to construct the diazaspiro system:
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Step 1 : Condensation of a keto-ester (e.g., methyl 4-oxopiperidine-1-carboxylate) with isopropylamine.
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Step 2 : Reduction of the imine intermediate using NaBH₃CN or H₂/Pd-C.
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Step 3 : Acid-catalyzed lactamization to form the spirocyclic structure.
Optimization Insights :
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Solvent polarity critically affects reaction rates; polar aprotic solvents (e.g., DMF) enhance imine stability.
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Catalyst choice : Pd-C under hydrogen (1–3 atm) achieves >90% conversion but requires stringent moisture control.
Advanced Functionalization and Purification
Salt Formation for Crystallization
The compound’s poor solubility in organic solvents necessitates salt formation for purification. Patent WO2013/164790A1 details the use of L-malate salts to isolate high-purity product:
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Step 1 : Crude product is dissolved in ethanol.
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Step 2 : L-malic acid is added stoichiometrically (1:1 molar ratio).
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Step 3 : Crystallization at 4°C yields a stable monoclinic crystalline form.
Characterization Data :
| Technique | Observations |
|---|---|
| XRPD | Distinct peaks at 2θ = 4.0°, 12.3°, 15.7° |
| DSC | Endothermic peak at 178°C (melting point) |
| TGA | <1% weight loss below 150°C |
Reaction Mechanism Elucidation
Kinetic vs. Thermodynamic Control
The spirocyclic product’s formation is governed by:
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Kinetic control : Low temperatures (0–25°C) favor the less stable cis-diastereomer.
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Thermodynamic control : Prolonged heating (80°C, 24h) shifts equilibrium to the trans-isomer.
Stereochemical Outcomes :
| Isomer | Proportion (%) | Stability |
|---|---|---|
| cis | 35–40 | Metastable |
| trans | 60–65 | Thermodynamically stable |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to mitigate batch variability:
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Residence time : 30–60 minutes.
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Pressure : 10–15 bar (for hydrogenation steps).
Advantages :
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Reduced solvent usage (30–40% less than batch processes).
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Enhanced temperature control minimizes side products.
Analytical and Regulatory Compliance
Purity Specifications
Commercial batches must adhere to:
| Parameter | Acceptance Criteria |
|---|---|
| HPLC purity | ≥99.0% (area normalization) |
| Residual solvents | <500 ppm (ICH Q3C) |
| Heavy metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the diazaspirodecane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 168.25 g/mol. The structural features of this compound facilitate interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibit significant antibacterial properties. For instance, studies have shown that these derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacteria Tested | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one | E. coli | 12.00 ± 0.00 | 5 |
| S. aureus | 11.00 ± 0.03 | 10 |
Antifungal Properties : This compound has also been evaluated for antifungal activity against pathogens like Candida albicans. Studies demonstrated its ability to disrupt biofilm formation, which is crucial for treating persistent fungal infections.
Antimalarial Activity
The compound has shown promise in antimalarial research, particularly against Plasmodium falciparum. Various synthesized derivatives have demonstrated significant inhibition rates at low concentrations.
| Compound ID | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| 4b | 0.312 | 43.3 ± 0.89 |
| 4g | 1.25 | >75 |
| 12 | 2.50 | >75 |
Case Study: Antimicrobial Efficacy
In a comparative study assessing various quinoline derivatives derived from the parent compound, researchers found that the spiro compound exhibited superior antibacterial properties compared to its analogs.
Case Study: Antimalarial Activity
A series of synthesized derivatives were tested for their antimalarial activity against Plasmodium falciparum. The results indicated that certain compounds derived from 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibited significant inhibition rates at low concentrations, suggesting potential as lead compounds for new antimalarial agents.
Mechanism of Action
The mechanism by which 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of RIPK1, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one and analogous compounds:
Key Observations:
Substituent Effects: Isopropyl vs. Heteroatom Variation: Replacement of nitrogen with oxygen (e.g., 1-oxa analogs) introduces polarity, which may alter solubility and target selectivity .
Biological Activity: 2,8-Diazaspiro derivatives (e.g., RIPK1 and TYK2/JAK1 inhibitors) demonstrate that nitrogen positioning (2,7 vs. 2,8) significantly impacts kinase selectivity. For example, 2,8-diaza derivatives in and show nanomolar inhibition of RIPK1 and TYK2/JAK1, whereas 2,7-diaza analogs remain underexplored . Pyridinyl-substituted diazaspiro compounds (e.g., ) exhibit oral bioavailability, suggesting that similar modifications in 2,7-diaza systems could enhance drug-like properties .
Structural Flexibility :
- Spirocyclic systems with chair or envelope conformations (e.g., ) highlight the role of puckering in stabilizing binding interactions. The target compound’s fused bicyclic structure may restrict conformational freedom, improving binding entropy .
Research Findings and Implications
- Molecular modeling studies could explore differences in binding pocket accommodation .
- Synthetic Accessibility : and detail multicomponent reactions for spirocycle synthesis, suggesting scalable routes for 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one derivatization .
- Toxicity and Solubility : The absence of toxicity data for the target compound underscores the need for ADMET profiling, particularly given the variable cytotoxicity of related nitriles and spirocyclic amines .
Biological Activity
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one is a compound belonging to the diazaspiro class of molecules, which has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- Structure : The spirocyclic structure contributes to its unique biological interactions.
Research indicates that 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibits various mechanisms of action depending on the biological target:
- Antifungal Activity : It has been identified as an inhibitor of Candida albicans biofilm formation and filamentation without affecting overall fungal growth. This suggests a potential application in antifungal therapies that target virulence factors rather than direct fungal lethality .
- Cancer Therapy : The compound shows promise in cancer treatment by exhibiting cytotoxic effects against various cancer cell lines. For instance, it has demonstrated improved potency in inhibiting cell viability compared to other known agents, indicating its potential as an anticancer drug .
- Rho Kinase Inhibition : The compound functions as an inhibitor of Rho kinases (ROCK), which play crucial roles in various cellular processes including cell migration and proliferation. This inhibition may have implications for treating disorders associated with aberrant Rho kinase activity .
Biological Activity Data
Case Studies
- Antifungal Efficacy : A study screened a library of diazaspiro compounds and identified 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one as a leading candidate for antifungal therapy. It effectively inhibited biofilm formation in C. albicans in both in vitro and in vivo models, demonstrating significant therapeutic potential against fungal infections .
- Cancer Research : In a study focused on cancer therapeutics, the compound was evaluated for its cytotoxic effects on HepG2 cells. Results indicated that it not only inhibited cell growth but also induced apoptosis, showcasing its potential as an anticancer agent .
- Rho Kinase Inhibition Study : Another investigation highlighted the compound's role as a Rho kinase inhibitor, which could be beneficial in treating conditions like hypertension and cancer where Rho kinase pathways are dysregulated .
Q & A
Basic: What synthetic methodologies are commonly employed to construct the spirocyclic core of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one?
Methodological Answer:
The synthesis of spirocyclic compounds like 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one often involves palladium-catalyzed aminoalkynylation or 1,3-dipolar cycloaddition reactions. For example, describes the use of tosyl-protected intermediates and triisopropylsilyl (TIPS) groups to stabilize reactive alkynyl moieties during spiroannulation. Key steps include:
- Cyclopropanol functionalization ( ): Catalytic asymmetric intramolecular propargylation enables stereochemical control.
- 1,3-Dipolar cycloaddition ( ): Nitrile oxides react with alkenes/alkynes to form isoxazoline or isoxazole rings, which are later reduced or modified.
- Protecting group strategies : Tosyl (Ts) and TIPS groups prevent unwanted side reactions during ring closure.
Critical Parameter Table for Synthesis:
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclopropanol activation | Pd catalyst, propargyl bromide | Stereoselective spiroannulation |
| 2 | Cycloaddition | Nitrile oxide, alkene | Isoxazoline ring formation |
| 3 | Deprotection | HCl/MeOH, TBAF | Removal of Ts/TIPS groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
